![molecular formula C29H46N6O7S B12299889 Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)
Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OM 205 is an organometallic compound, which means it contains a chemical bond between a carbon atom of an organic molecule and a metal. Organometallic compounds are widely used in both research and industrial chemical reactions, often serving as catalysts to increase the rates of such reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
OM 205 can be synthesized using several methods, including:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the reaction of an organometallic compound with a binary halide.
Industrial Production Methods
On an industrial scale, organometallic compounds like OM 205 are often prepared by alkylation of metal chlorides with organo-magnesium or -aluminum compounds. Grignard reagents, which are prepared from the metal and an alkyl or aryl halide, are commonly used in these reactions .
Chemical Reactions Analysis
Types of Reactions
OM 205 undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxygen, and hydrogen. The reactions often require specific conditions such as high temperatures or the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may produce new organometallic compounds .
Scientific Research Applications
OM 205 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new pharmaceuticals and in the study of disease mechanisms.
Mechanism of Action
The mechanism of action of OM 205 involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes . The specific molecular targets and pathways involved depend on the particular application of the compound .
Comparison with Similar Compounds
OM 205 can be compared with other organometallic compounds, such as:
Organolithium Compounds: These compounds contain lithium-carbon bonds and are used in various chemical reactions.
Organozinc Compounds: These compounds contain zinc-carbon bonds and are used in organic synthesis.
Organotin Compounds: These compounds contain tin-carbon bonds and are used in industrial applications.
OM 205 is unique in its specific chemical structure and reactivity, which makes it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C29H46N6O7S |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C25H38N6O3S.2C2H4O2/c1-4-18-13-16-31(17-14-18)24(32)21(10-7-15-28-25(26)27)29-35(33,34)23-12-6-8-19-20(23)9-5-11-22(19)30(2)3;2*1-2(3)4/h5-6,8-9,11-12,18,21,29H,4,7,10,13-17H2,1-3H3,(H4,26,27,28);2*1H3,(H,3,4) |
InChI Key |
ZDYFORBOVYTPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
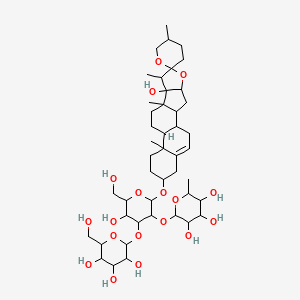
![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)
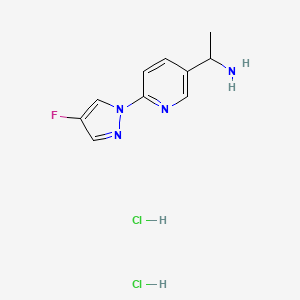

![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)
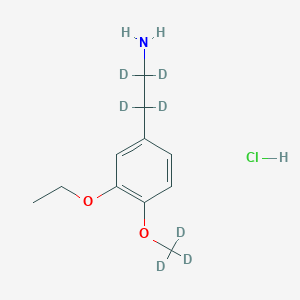
![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)
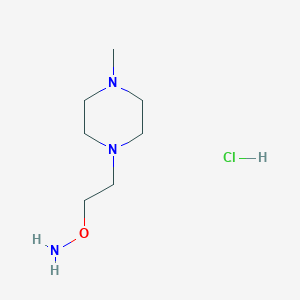
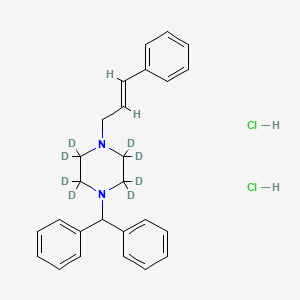
![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)

